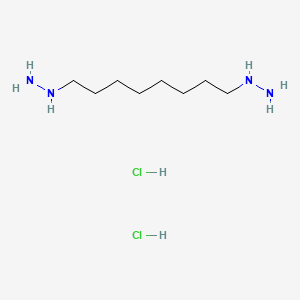

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting a competitive inhibition against the synthetic tripeptide substrate . This interaction results in a rapid onset of FXa inhibition, with an association rate constant of approximately 20 μM−1/s .

Biochemical Pathways

By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide affects the coagulation cascade, reducing thrombin generation . This leads to a decrease in platelet aggregation, which is an indirect effect of the compound . The inhibition of FXa and the subsequent reduction in thrombin generation disrupt the coagulation cascade, thereby exerting an antithrombotic effect .

Pharmacokinetics

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide’s action primarily involve the inhibition of FXa and the subsequent reduction in thrombin generation . This leads to a decrease in platelet aggregation and an overall antithrombotic effect .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide in lab experiments is its specificity for TRPV1, which allows for targeted inhibition of this ion channel. Additionally, this compound has been shown to have a high binding affinity for TRPV1, which makes it a potent inhibitor. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences.

Direcciones Futuras

There are several future directions for N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide research. One direction is to further explore the potential applications of this compound in drug discovery and medicinal chemistry. Another direction is to investigate the use of this compound in combination with other compounds to enhance its efficacy. Additionally, future research could focus on developing more specific and potent TRPV1 inhibitors based on the structure of this compound.

Métodos De Síntesis

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)benzaldehyde with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction produces N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonyl chloride, which is then reacted with ammonia to form this compound.

Aplicaciones Científicas De Investigación

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. In drug discovery, this compound has been used as a lead compound to develop novel drugs for the treatment of various diseases. In neuroscience, this compound has been studied for its potential as a tool to study the role of ion channels in neuronal signaling.

Análisis Bioquímico

Biochemical Properties

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has an inhibitory constant of 0.08 nM for human factor Xa, showing over 30,000-fold selectivity for factor Xa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound factor Xa activity in vitro .

Cellular Effects

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide indirectly inhibits platelet aggregation by reducing thrombin generation . It has demonstrated dose-dependent antithrombotic efficacy in animal models at doses that preserved hemostasis .

Molecular Mechanism

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide exerts its effects at the molecular level by directly inhibiting activated factor X (FXa) . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM −1 /s .

Temporal Effects in Laboratory Settings

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Dosage Effects in Animal Models

In animal models, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has shown dose-dependent antithrombotic efficacy . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Metabolic Pathways

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is metabolized in humans, with a sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) identified as the major circulating metabolite . This metabolite is inactive against human FXa .

Propiedades

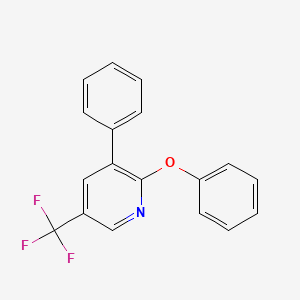

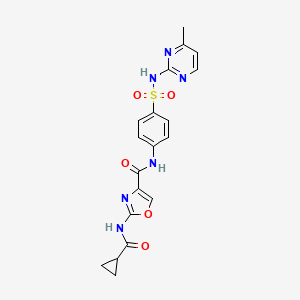

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-11(2)21(19,20)16-13-7-8-14(12(3)10-13)17-9-5-4-6-15(17)18/h7-8,10-11,16H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYPOWPKFUHOCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C(C)C)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)

![Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2912603.png)

![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)

![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)